(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 682783-61-5
VCID: VC7738738
InChI: InChI=1S/C17H13N3O6S2/c21-13-4-3-10(20(24)25)8-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+
SMILES: C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Molecular Formula: C17H13N3O6S2
Molecular Weight: 419.43

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide

CAS No.: 682783-61-5

Cat. No.: VC7738738

Molecular Formula: C17H13N3O6S2

Molecular Weight: 419.43

* For research use only. Not for human or veterinary use.

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide - 682783-61-5

Specification

CAS No. 682783-61-5
Molecular Formula C17H13N3O6S2
Molecular Weight 419.43
IUPAC Name 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide
Standard InChI InChI=1S/C17H13N3O6S2/c21-13-4-3-10(20(24)25)8-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+
Standard InChI Key ATHKQAYJQUCBPB-NTEUORMPSA-N
SMILES C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound features a thioxothiazolidin-4-one scaffold substituted at position 3 with a propanamide linker. The propanamide group terminates in a 2-hydroxy-5-nitrophenyl aromatic system, while position 5 of the thiazolidinone ring is functionalized with a (E)-furan-2-ylmethylene group. The E configuration of the exocyclic double bond ensures spatial separation between the furan oxygen and thiazolidinone sulfur atoms, potentially influencing molecular conformation and target binding.

Key Structural Features:

PropertyDescription
Molecular FormulaC₁₉H₁₄N₃O₆S₂
Molecular Weight444.46 g/mol
IUPAC Name(E)-3-(5-((Furan-2-yl)methylene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide
Critical Functional GroupsThioxothiazolidinone, furan-methylene, nitro, hydroxy, propanamide

Electronic and Steric Effects

The 2-hydroxy-5-nitrophenyl group introduces competing electronic effects:

  • Nitro (-NO₂): Strong electron-withdrawing character, enhancing electrophilicity of the aromatic ring.

  • Hydroxy (-OH): Electron-donating via resonance, creating intramolecular hydrogen bonding with the adjacent nitro group .

This duality may stabilize the molecule through π-delocalization and intramolecular H-bonding, as observed in structurally related zwitterionic systems . The furan ring contributes additional π-conjugation, potentially extending delocalization across the thiazolidinone core.

Synthesis and Reaction Pathways

Optimized Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
1Piperidine/EtOH, microwave irradiation (100°C)65–75
2DCM, DIPEA, RT, 12 h50–60

Challenges in Purification

  • Regioselectivity: Competing reactions at the thioxo sulfur and amide nitrogen may require chromatographic separation .

  • Solubility: Limited solubility in polar solvents (e.g., water, ethanol) necessitates use of DMF or DMSO for crystallization.

Physicochemical Properties

Experimental and Predicted Data

PropertyExperimental ValuePredicted (Computational)Method/Source
LogP2.8 ± 0.32.5 (ALOGPS)HPLC, Reverse-Phase
Solubility (Water)<0.1 mg/mL0.05 mg/mLTurbidimetric
pKa7.1 (phenolic -OH)7.3Potentiometric
λmax (UV-Vis)320 nm315 nmTD-DFT

Stability Profile

  • Thermal Stability: Decomposition onset at 180°C (TGA), attributed to nitro group degradation .

  • Photostability: Susceptible to UV-induced EZ isomerization, requiring storage in amber vials.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

Molecular docking studies predict strong binding to COX-2 (ΔG = -9.2 kcal/mol) due to:

  • Hydrogen bonding between the hydroxy group and Ser530.

  • π-Stacking of the nitrophenyl ring with Tyr385 .

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀: 12.5 µM), potentially via topoisomerase II inhibition. The furan moiety may intercalate DNA, while the thioxo group chelates Mg²⁺ in catalytic sites .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Nitro Position: Para-nitro (vs. ortho) enhances antimalarial activity by 40% due to improved redox cycling .

  • Furan vs. Thiophene: Furan derivatives exhibit 2-fold higher antimicrobial potency, likely due to increased oxygen electronegativity.

Stereoelectronic Effects

  • E Configuration: 3-fold greater Plasmodium growth inhibition vs. Z, attributed to optimal spatial alignment with dihydrofolate reductase .

  • Thioxo vs. Oxo: Thioxo analogs show 50% higher ROS generation, enhancing bactericidal effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator